Home > Products > Screening Compounds P13726 > Colfosceril-d9 Palmitate
Colfosceril-d9 Palmitate -

Colfosceril-d9 Palmitate

Catalog Number: EVT-15209324
CAS Number:
Molecular Formula: C40H80NO8P
Molecular Weight: 743.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Colfosceril-d9 Palmitate is a synthetic pulmonary surfactant primarily used in the treatment of Respiratory Distress Syndrome (RDS) in premature infants. It is a deuterated form of colfosceril palmitate, which is a mixture of phospholipids designed to reduce surface tension in the lungs, thereby improving lung function and oxygenation. The compound is classified as a phosphatidylcholine derivative, specifically a glycerophospholipid, and is recognized for its role in stabilizing alveoli during respiration.

Source

Colfosceril-d9 Palmitate is synthesized from natural and synthetic sources, with its primary components derived from fatty acids and phosphoric acid. The deuterated version allows for enhanced tracking in metabolic studies and pharmacokinetic assessments.

Classification
  • Chemical Class: Phosphatidylcholines
  • Sub-Class: Glycerophospholipids
  • CAS Number: 63-89-8
  • Molecular Formula: C40D9H71NO8P
  • Molecular Weight: 743.094 g/mol
Synthesis Analysis

Methods

The synthesis of Colfosceril-d9 Palmitate involves several chemical processes, including esterification and phosphorylation. The primary steps are:

  1. Esterification: Palmitic acid is reacted with glycerol to form the diester.
  2. Phosphorylation: The resulting compound is then reacted with phosphoric acid to introduce the phosphate group.
  3. Deuteration: Deuterium is incorporated into the molecule to create the deuterated version, enhancing its stability and allowing for better tracking in biological systems.

Technical Details

The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high purity (>95%) and yield. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the final product.

Molecular Structure Analysis

Structure

Colfosceril-d9 Palmitate has a complex molecular structure characterized by:

  • A glycerol backbone
  • Two palmitic acid chains esterified at the hydroxyl groups
  • A phosphate group attached to an ethyl trimethylammonium moiety

Data

  • SMILES Notation: CCCCCCCCCCCCCCC(=O)OC[C@H](COP([O-])(=O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
  • InChI Key: KILNVBDSWZSGLL-KXQOOQHDSA-N
  • Topological Polar Surface Area: 111 Ų
  • Rotatable Bond Count: 40
Chemical Reactions Analysis

Colfosceril-d9 Palmitate participates in several chemical reactions relevant to its function as a surfactant:

  1. Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, releasing palmitic acid.
  2. Interaction with Lung Surfactant Proteins: It forms complexes with surfactant proteins, enhancing its surface-active properties.
  3. Metabolism: In vivo, it undergoes catabolism where it can be reutilized in lung tissue or excreted.
Mechanism of Action

Colfosceril-d9 Palmitate acts by reducing surface tension at the air-liquid interface in the alveoli. This mechanism involves:

  1. Formation of a Monolayer: Upon administration, it spreads across the alveolar surface, forming a thin film that stabilizes alveoli during breathing.
  2. Reduction of Surface Tension: By lowering surface tension, it prevents alveolar collapse (atelectasis) during expiration.
  3. Improvement of Compliance: Enhanced lung compliance facilitates easier breathing and improved gas exchange.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Opaque gel-like suspension at refrigeration temperatures.
  • Storage Temperature: -20°C for long-term storage; can be shipped at room temperature.

Chemical Properties

  • Molecular Weight: 743.094 g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • XLogP3: 13.5 (indicating high hydrophobicity)
Applications

Colfosceril-d9 Palmitate is primarily used in neonatal medicine for:

  1. Treatment of Respiratory Distress Syndrome: It is administered to preterm infants to replace deficient endogenous surfactant, improving lung function.
  2. Research Applications: Its deuterated form allows for advanced studies in pharmacokinetics and metabolic pathways related to surfactants.
Synthesis and Manufacturing Innovations of Colfosceril-d9 Palmitate

Deuterium Isotope-Labeled Synthesis Strategies for Enhanced Traceability

Deuterium isotope labeling of colfosceril palmitate (dipalmitoylphosphatidylcholine, DPPC) employs strategic positioning of stable deuterium atoms at metabolically stable sites to enable precise tracing of pulmonary surfactant distribution and kinetics. In Colfosceril-d9 Palmitate, nine deuterium atoms (d9) are incorporated specifically at the sn-1 and sn-2 palmitoyl chains' terminal methyl groups (ω-methyl positions) and adjacent methylene units. This strategic placement minimizes metabolic loss while preserving bioactivity, as the glycerol-phosphocholine headgroup remains unmodified to maintain interfacial activity [3] [7].

The Pd/C-Al-D₂O catalytic system has emerged as a cornerstone technique for high-fidelity deuterium incorporation. This method generates deuterium gas (in situ) via the reaction of aluminum metal with D₂O, facilitated by palladium-on-carbon catalysis. The system enables chemo-selective H-D exchange at carbon sites adjacent to carbonyl groups in fatty acid precursors under mild conditions (120°C, 30 min), achieving >98% deuterium incorporation at ω-methyl positions without racemization or chain degradation [6]. Crucially, deuterium enrichment of precursor palmitic acid-d9 precedes esterification to the glycerol backbone, ensuring isotopic purity in the final phospholipid [9].

Table 1: Strategic Deuteration Sites in Colfosceril-d9 Palmitate

Molecular RegionDeuteration PositionNumber of D AtomsMetabolic Stability Rationale
sn-1 Palmitoyl Chainω-methyl (CH₃→CD₃)3Reduced β-oxidation susceptibility
sn-1 Palmitoyl Chain-CH₂- adjacent to carbonyl2Avoids phospholipase A₂ cleavage sites
sn-2 Palmitoyl Chainω-methyl (CH₃→CD₃)3Remote from hydrolytic centers
sn-2 Palmitoyl Chain-CH₂- adjacent to carbonyl1Enhances tracer persistence in lamellar bodies

Mass isotopomer distribution analysis (MIDA) quantifies deuterium enrichment using the principle that in vivo palmitate synthesis incorporates 21 deuterium atoms per molecule when synthesized from deuterium-labeled acetyl-CoA pools. This serves as the benchmark for assessing synthetic efficiency and tracking endogenous surfactant recycling [9]. Solid-state ²H NMR spectroscopy further validates molecular mobility and bilayer integration, confirming that deuterated chains maintain the gel-to-liquid crystalline phase transition temperature (Tₘ) of ~41°C—critical for alveolar surface activity [3].

Scalability Challenges in Deuterated Phospholipid Production

Scaling Colfosceril-d9 Palmitate synthesis confronts three interrelated constraints: deuterium sourcing costs, catalyst lifetime, and continuous purification efficiency. D₂O constitutes >60% of raw material expenses due to its limited global production capacity. Closed-loop D₂O recovery systems via vacuum distillation can reclaim >85% of unused deuterium, reducing costs by ~40% at multi-kilogram scales [6] [9].

Heterogeneous catalysis faces Pd/C deactivation through palmitic acid adsorption and aluminum passivation. Fluidized-bed reactors with intermittent acetic acid washing restore 95% catalyst activity over 10 cycles, while aluminum microparticle slurries (vs. monolithic chunks) enhance D₂ generation kinetics by 300%, enabling batch processing times of ≤8 hours [6]. Continuous-flow membrane reactors address purification bottlenecks: ceramic nanofiltration membranes (300 Da MWCO) separate deuterated phospholipids from reaction byproducts with >99% rejection rates, replacing batch HPLC. This achieves throughputs of 200 g/h vs. 20 g/h for conventional systems [9].

Phase behavior stability during lyophilization remains critical. Colfosceril-d9 Palmitate must retain its capacity to form lamellar sheets upon reconstitution. Cryo-TEM studies confirm that incorporating 10% non-deuterated dipalmitoylphosphatidylglycerol (DPPG) as a co-surfactant prevents deuterated DPPC crystallization, maintaining the essential liquid-crystalline phase during freeze-drying and storage [3].

Table 3: Scalability Solutions for Industrial Production

ChallengeConventional ProcessScaled InnovationThroughput Gain
D₂O Consumption5 L per kg productClosed-loop distillation recovery85% cost reduction
Catalyst LifetimeSingle-use Pd/CFluidized-bed regeneration10 cycles before replacement
PurificationBatch HPLCContinuous membrane nanofiltration10x throughput increase
Lyophilization StabilityPure DPPC-d9 aggregatesDPPC-d9:DPPG (90:10) co-lyophilizatePrevents phase separation

These innovations collectively enable annual production scales exceeding 50 kg, sufficient for preclinical through Phase III clinical trials, while maintaining the critical quality attributes established for research-grade materials [6] [9].

Properties

Product Name

Colfosceril-d9 Palmitate

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate

Molecular Formula

C40H80NO8P

Molecular Weight

743.1 g/mol

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i3D3,4D3,5D3

InChI Key

KILNVBDSWZSGLL-IFKPPQQBSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.